molecular formula C13H18N2O3 B2384283 benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate CAS No. 75801-52-4

benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate

Cat. No.: B2384283
CAS No.: 75801-52-4
M. Wt: 250.298
InChI Key: FABGDABUBWEOOQ-UHFFFAOYSA-N
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Description

Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C12H16N2O3 . It has a molecular weight of 236.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is sealed in dry storage conditions . The compound is moderately soluble in water .

Mechanism of Action

Benzyl carbamate inhibits the activity of cholinesterase enzymes, which are responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of these enzymes, benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate carbamate increases the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound carbamate are primarily related to its inhibition of cholinesterase enzymes. By increasing the concentration of acetylcholine in the brain, this compound carbamate has been shown to improve cognitive function, memory, and learning ability. Additionally, this compound carbamate has been found to have antioxidant properties, which may have potential benefits in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate carbamate in lab experiments is its ability to selectively inhibit cholinesterase enzymes, which allows for the study of the role of acetylcholine in various physiological processes. However, one limitation of using this compound carbamate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate carbamate, including:
1. Further investigation of its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
2. Exploration of its antioxidant properties and potential use in the treatment of various diseases.
3. Development of new synthesis methods for this compound carbamate that are more efficient and environmentally friendly.
4. Investigation of the potential toxicity of this compound carbamate and the development of safer alternatives.
In conclusion, this compound carbamate is a chemical compound that has shown potential in various scientific research applications. Its ability to selectively inhibit cholinesterase enzymes has made it a valuable tool for studying the role of acetylcholine in various physiological processes. While there are limitations to its use, further research into this compound carbamate may lead to new treatments for cognitive disorders and other diseases.

Synthesis Methods

Benzyl carbamate can be synthesized through the reaction of benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate isocyanate and dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound carbamate and hydrochloric acid.

Scientific Research Applications

Benzyl carbamate has been used in various scientific research applications, including as a reagent in organic chemistry, a precursor in the synthesis of pharmaceuticals, and as an inhibitor of cholinesterase enzymes. Additionally, benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate carbamate has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit cholinesterase enzymes.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Properties

IUPAC Name

benzyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(12(16)15(2)3)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGDABUBWEOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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